6-Chloropyrimidine-4-sulfonic acid

Description

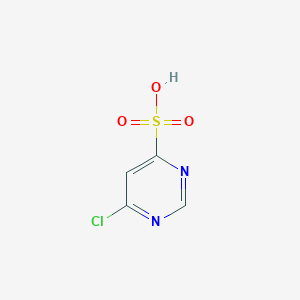

6-Chloropyrimidine-4-sulfonic acid is a pyrimidine derivative featuring a chlorine atom at the 6-position and a sulfonic acid (-SO₃H) group at the 4-position. Sulfonic acids are typically water-soluble and serve as intermediates in organic synthesis, catalysis, or pharmaceutical applications. The chlorine substituent enhances electrophilicity, making it reactive in substitution reactions.

Properties

Molecular Formula |

C4H3ClN2O3S |

|---|---|

Molecular Weight |

194.60 g/mol |

IUPAC Name |

6-chloropyrimidine-4-sulfonic acid |

InChI |

InChI=1S/C4H3ClN2O3S/c5-3-1-4(7-2-6-3)11(8,9)10/h1-2H,(H,8,9,10) |

InChI Key |

ZHCPNMIIRBDHEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN=C1Cl)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrimidine-4-sulfonic acid typically involves the chlorination of pyrimidine derivatives. One common method is the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water . Another approach involves the use of spinel chromite nanocatalysts for the N-oxidation of 2,6-diamino-4-chloropyrimidine with hydrogen peroxide in ethanol solution .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes using phosphorus oxychloride and other chlorinating agents. The use of efficient and green heterogeneous catalysts, such as spinel chromite, has been explored to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrimidine-4-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of catalysts.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as ethanol and the presence of catalysts to enhance reaction rates and yields .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield pyrimidine N-oxides, while substitution reactions can produce a variety of pyrimidine derivatives with different functional groups .

Scientific Research Applications

6-Chloropyrimidine-4-sulfonic acid has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloropyrimidine-4-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Physicochemical Properties

- Acidity/Basicity: Sulfonic acid derivative: Expected to exhibit strong acidity (pKa ~1–2), surpassing the carboxylic acid (pKa ~4–5) and hydroxyl (pKa ~10–12) analogs. Amino derivative: The 4-NH₂ group confers basicity, enabling participation in hydrogen bonding and coordination chemistry.

- Solubility: Sulfonic acids are typically water-soluble, whereas the carboxylic acid analog may show moderate solubility. The hydroxyl and amino derivatives likely have lower solubility in aqueous media but higher in organic solvents.

Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.